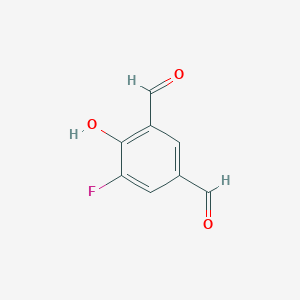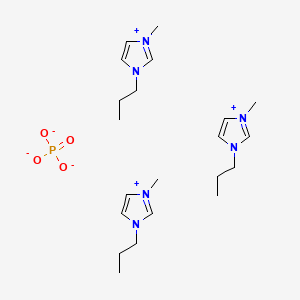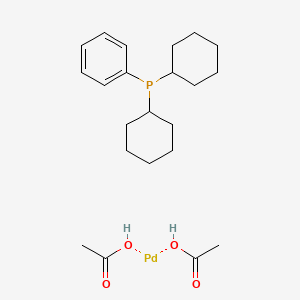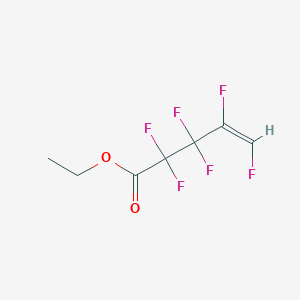
Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate (E2HFP4E), also known as ethyl hexafluoropent-4-enoate, is a fluorinated organic compound with a wide range of applications in scientific research. It is known for its high purity (98%) and low toxicity, which makes it an ideal reagent for laboratory experiments. This compound is widely used in biochemical and physiological studies, as well as in drug development and synthesis.
Applications De Recherche Scientifique
E2HFP4E is widely used in scientific research, particularly in biochemical and physiological studies. It is commonly used as a reagent in drug synthesis and development, as well as in the synthesis of other organic compounds. In addition, E2HFP4E is used in the study of enzyme and protein interactions, as well as in the study of cell signaling pathways.
Mécanisme D'action
E2HFP4E is known to interact with a variety of enzymes, proteins, and cell signaling pathways. It is believed to act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, E2HFP4E is known to interact with various cell signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
E2HFP4E has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of certain hormones and neurotransmitters. Additionally, E2HFP4E has been shown to interact with various cell signaling pathways, which can lead to changes in gene expression and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
E2HFP4E is an ideal reagent for laboratory experiments due to its high purity (98%) and low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is sensitive to light and heat, and must be handled with care during experiments.
Orientations Futures
E2HFP4E has a wide range of potential applications in scientific research. Potential future directions for this compound include the development of new drugs and therapies, the study of enzyme and protein interactions, and the investigation of cell signaling pathways. Additionally, further research could be conducted to explore the potential effects of E2HFP4E on biochemical and physiological processes.
Méthodes De Synthèse
E2HFP4E is produced via a three-step synthesis process. The first step involves the reaction of Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98% bromide with potassium hexafluoropent-4-enoate in anhydrous dimEthyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98%formamide (DMF). This reaction produces Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98% 2,2,3,3,4,5-hexafluoropent-4-enoate, with a yield of approximately 80%. The second step involves the purification of the compound via distillation. The third step involves the recrystallization of the compound to obtain a 98% pure product.
Propriétés
IUPAC Name |
ethyl (E)-2,2,3,3,4,5-hexafluoropent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O2/c1-2-15-5(14)7(12,13)6(10,11)4(9)3-8/h3H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLBOSZGQOGQN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=CF)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C(/C(=C\F)/F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



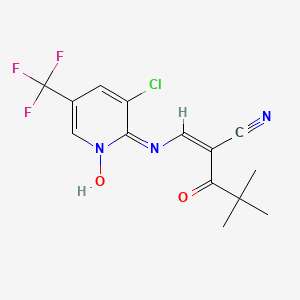



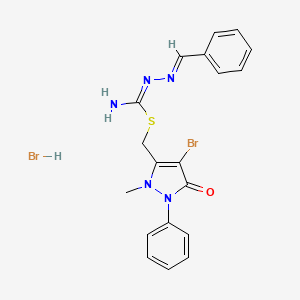
![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)

